molecular formula C19H20FN7O B2880126 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide CAS No. 2320822-55-5

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide

Cat. No.: B2880126
CAS No.: 2320822-55-5
M. Wt: 381.415
InChI Key: SYRJBRVLVMCJAK-UHFFFAOYSA-N
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Description

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide is a useful research compound. Its molecular formula is C19H20FN7O and its molecular weight is 381.415. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Activity

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide represents a class of compounds with significant potential in scientific research, particularly in the synthesis of complex molecules and the exploration of their biological activities. This section explores the synthesis processes involving similar compounds and their applications, especially in medicinal chemistry and drug discovery.

  • Enaminones as Key Intermediates : Enaminones have been synthesized and utilized as key intermediates in generating substituted pyridine derivatives with potential antitumor and antimicrobial activities. This approach demonstrates the utility of complex molecules in synthesizing new compounds with significant biological activities (S. Riyadh, 2011).

  • Antibacterial Agents : The development of 7-azetidinylquinolones as antibacterial agents showcases the role of such molecules in creating new antibiotics. The research highlights the importance of stereochemistry in enhancing the potency and efficacy of these compounds against bacterial infections (J. Frigola et al., 1995).

  • Anti-Asthmatic Activities : Compounds bearing the [1,2,4]triazolo[1,5-b]pyridazine moiety have been evaluated for their ability to inhibit platelet-activating factor-induced bronchoconstriction, showing potential as anti-asthmatic agents. This work underlines the therapeutic potential of these compounds in treating respiratory diseases (M. Kuwahara et al., 1997).

  • Selective Estrogen Receptor Degraders : The discovery of compounds like AZD9833, which act as selective estrogen receptor degraders (SERD) and antagonists, points to the importance of these molecules in developing treatments for ER+ breast cancer. Their ability to degrade ERα demonstrates the potential of such compounds in cancer therapy (James S. Scott et al., 2020).

  • Heterocyclic Compounds in Medicinal Chemistry : The synthesis and structural analysis of heterocyclic compounds like 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine underline the significance of these molecules in drug design and pharmaceutical research. Their diverse applications across various biological targets highlight the versatility of such compounds (Hamdi Hamid Sallam et al., 2021).

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-fluoro-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN7O/c1-25(19(28)13-7-14(20)9-21-8-13)15-10-26(11-15)17-6-5-16-22-23-18(27(16)24-17)12-3-2-4-12/h5-9,12,15H,2-4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRJBRVLVMCJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CC(=CN=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.